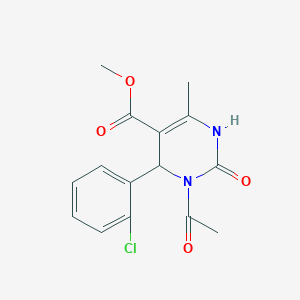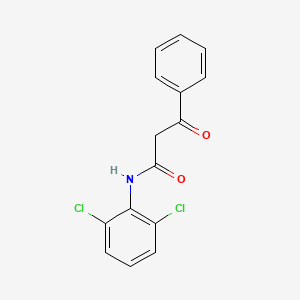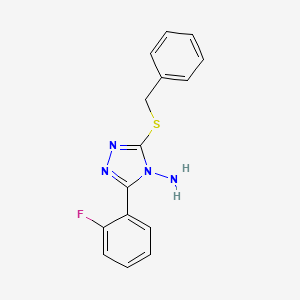![molecular formula C22H20N4O3S B12155326 3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide](/img/structure/B12155326.png)
3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a fascinating fusion of heterocyclic moieties, combining a thiazole ring, a pyrrole ring, and a benzamide group. Let’s break it down:
Thiazole: A five-membered ring containing nitrogen and sulfur atoms. It imparts aromaticity and contributes to the compound’s overall stability.
Pyrrole: Another five-membered ring, this time with a nitrogen atom. Pyrroles are essential components in various natural products and pharmaceuticals.
Benzamide: A benzene ring attached to an amide functional group. Benzamides often exhibit diverse biological activities.
准备方法
Synthetic Routes:: While specific synthetic routes for this compound may vary, here’s a general outline:
Thiazole Synthesis: The thiazole ring can be synthesized via cyclization reactions involving thioamides and α-halo ketones or α-halo aldehydes.
Pyrrole Formation: The pyrrole ring can be formed through condensation reactions between an aldehyde or ketone and an amine.
Benzamide Attachment: The benzamide group is introduced by coupling an amine with a carboxylic acid derivative (such as an acid chloride or anhydride).
Industrial Production:: Industrial-scale production typically involves efficient and scalable methods, such as multistep syntheses or modifications of existing routes. Unfortunately, specific industrial processes for this compound are not widely documented.
化学反应分析
Reactivity::
Oxidation: The phenyl group in the thiazole undergoes oxidation to form a phenyl ketone.
Substitution: The thiazole nitrogen can participate in nucleophilic substitution reactions.
Reduction: Reduction of the imine group may yield the corresponding amine.
Thionyl chloride (SOCl₂): Used for thiazole ring formation.
Acid chlorides or anhydrides: Employed for amide bond formation.
Hydride reagents (e.g., LiAlH₄): For imine reduction.
Major Products:: The compound’s major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may arise.
科学研究应用
This compound’s versatility extends across various fields:
Medicine: Investigated for potential antitumor, anti-inflammatory, and analgesic properties.
Chemistry: Serves as a building block for designing novel heterocyclic derivatives.
Industry: Its unique structure may find applications in materials science or drug development.
作用机制
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
相似化合物的比较
While no direct analogs were found, we can draw parallels with related thiazole-containing compounds, emphasizing its distinct features.
属性
分子式 |
C22H20N4O3S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C22H20N4O3S/c1-24-21(28)14-8-9-18(29-2)16(10-14)26-11-17(27)19(20(26)23)22-25-15(12-30-22)13-6-4-3-5-7-13/h3-10,12,23,27H,11H2,1-2H3,(H,24,28) |
InChI 键 |
GZWRNTZYDJTQJQ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12155245.png)
![2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12155252.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide](/img/structure/B12155258.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12155265.png)

![(2-{(Z)-[2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12155274.png)
![4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B12155277.png)
![Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B12155282.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B12155295.png)
![ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12155306.png)
![N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12155309.png)

![(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12155329.png)
